3,4-dichloromethylphenidate HCl
Overview
Description
Methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a dichlorophenyl group
Mechanism of Action
3,4-Dichloromethylphenidate HCl, also known as (+/-)-threo-3,4-Dichloromethylphenidate (hydrochloride) or methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride, is a potent stimulant drug from the phenidate class . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of this compound is the dopamine transporter (DAT) . It also has a significant affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of their respective neurotransmitters in the synaptic cleft.
Mode of Action
This compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It binds to the DAT, SERT, and NET, inhibiting the reuptake of dopamine, serotonin, and norepinephrine respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmission.
Biochemical Pathways
The action of this compound primarily affects the dopaminergic, serotonergic, and noradrenergic pathways . By inhibiting the reuptake of these neurotransmitters, it enhances and prolongs their action, leading to increased stimulation of the post-synaptic neurons.
Pharmacokinetics
The compound is primarily metabolized by the liver and predominantly excreted renally . It likely follows a similar metabolic fate as methylphenidate, primarily through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .
Result of Action
The increased concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft leads to enhanced and prolonged neurotransmission. This results in increased alertness, attention, and cognitive function, which is why compounds of this class are often used in the treatment of attention-deficit hyperactivity disorder (ADHD).
Biochemical Analysis
Biochemical Properties
3,4-Dichloromethylphenidate Hydrochloride is an analogue of methylphenidate which was chlorinated at the meta- and para- positions on the phenyl ring . This results in dramatically increased potency, duration, and a huge increase in affinity for the serotonin transporter and serotonin uptake inhibition .
Cellular Effects
It is known that it acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor , which suggests that it influences cell function by modulating the levels of these neurotransmitters.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloromethylphenidate Hydrochloride involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine . This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby prolonging their action.
Temporal Effects in Laboratory Settings
It is known that it has a long duration of action , suggesting that its effects may persist for an extended period after administration.
Dosage Effects in Animal Models
The effects of 3,4-Dichloromethylphenidate Hydrochloride at different dosages in animal models have not been extensively studied. It is known to be approximately seven times more potent than methylphenidate in animal studies .
Metabolic Pathways
3,4-Dichloromethylphenidate Hydrochloride most likely follows a similar metabolic fate as methylphenidate, primarily through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloromethylphenidate HCl typically involves multiple steps, starting with the preparation of the piperidine ring and the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate
- Methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2S)-piperidin-2-yl]acetate
Uniqueness
Methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride is unique due to its specific stereochemistry and the presence of both the piperidine ring and the dichlorophenyl group. These structural features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2.ClH/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9;/h5-6,8,12-13,17H,2-4,7H2,1H3;1H/t12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQISAOWJXQDPU-OJERSXHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346445 | |
Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214149-42-5 | |
Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride affect the dopamine transporter compared to methylphenidate?
A1: Research indicates that halogenating the aromatic ring of methylphenidate with chlorine, as seen in (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride (compound 1), increases its affinity for inhibiting dopamine transport. [] This suggests that the chlorine atoms enhance the compound's interaction with the DAT, leading to more potent inhibition of dopamine reuptake.
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